1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole
Overview
Description
1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (MSPEP) is an organic compound that has been studied extensively for its potential uses in a variety of scientific research applications. This compound has unique properties that make it an attractive option for many research projects. It has a high degree of solubility in water and a low melting point, making it ideal for use in laboratory experiments. MSPEP has been used in a number of different studies, including those involving biochemical and physiological effects. The purpose of
Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, as a derivative of pyrazole, is part of a broader class of compounds known for their reactivity and utility in synthesizing heterocyclic compounds. Pyrazole derivatives like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole are instrumental in creating a wide spectrum of biologically active compounds, especially in medicinal chemistry. The literature highlights the synthetic versatility of pyrazole compounds, leading to the development of heterocyclic structures with a broad range of applications, from agrochemicals to pharmaceuticals. The unique reactivity of such compounds underpins the synthesis of diverse classes of heterocyclic compounds and dyes, indicating their significance in chemical synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).
Enzyme Inhibition and Drug Metabolism
Compounds like 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole can play a crucial role in the modulation of enzyme activity, particularly Cytochrome P450 (CYP) enzymes, which are fundamental in drug metabolism. The selective inhibition of CYP isoforms can be strategically used to understand and manage drug-drug interactions, as well as to improve the pharmacokinetic profiles of therapeutic compounds. This property underlines the importance of such compounds in pharmacokinetic studies and drug development (Khojasteh et al., 2011).
Pharmacological Research
The pharmacological potential of pyrazole derivatives is vast, with applications in the treatment of various diseases. Methyl substituted pyrazoles, a category to which 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole belongs, have shown a wide spectrum of biological activities. These compounds are recognized for their potential as medicinal scaffolds, underlining their significance in drug discovery and development. The review of synthetic approaches and medical significances of such compounds is crucial for medicinal chemists aiming to generate new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
properties
IUPAC Name |
1-methylsulfonyl-5-(1-phenoxyethyl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-10(17-11-6-4-3-5-7-11)12-8-9-13-14(12)18(2,15)16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFYKJIHKOLIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1S(=O)(=O)C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224674 | |
Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole | |
CAS RN |
241127-13-9 | |
Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241127-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701224674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.